molecular formula C17H20N2O2S B2601541 2-amino-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 329069-00-3

2-amino-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2601541
CAS No.: 329069-00-3
M. Wt: 316.42
InChI Key: IFDBDLGLZAQYLV-UHFFFAOYSA-N
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Description

The compound 2-amino-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (molecular formula: C₁₇H₂₀N₂O₂S; molecular weight: 316.419 g/mol) features a bicyclic 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted with an amino group at position 2 and a carboxamide moiety linked to a 2-ethoxyphenyl group at position 3 . This structure positions it within a class of benzothiophene derivatives known for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Properties

IUPAC Name

2-amino-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-2-21-13-9-5-4-8-12(13)19-17(20)15-11-7-3-6-10-14(11)22-16(15)18/h4-5,8-9H,2-3,6-7,10,18H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDBDLGLZAQYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . For instance, the treatment of 2-cyano-N-(2-nitrophenyl) acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine can furnish the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Core Benzothiophene Reactivity

The benzothiophene core participates in electrophilic substitution and cycloaddition reactions. Key observations include:

Reaction TypeConditionsProductNotes
Sulfonation H₂SO₄, 80°C, 4hSulfonated derivative at position 5Ethoxy group directs substitution
Nitration HNO₃/AcOH, 0°C, 2hNitro group at position 4Moderate yield (~45%) due to steric hindrance

The ethoxyphenyl group stabilizes intermediates through resonance, favoring para-substitution on the benzothiophene ring.

Carboxamide Group Transformations

The 3-carboxamide moiety undergoes hydrolysis and condensation:

ReactionConditionsOutcome
Acid Hydrolysis HCl (6M), reflux, 8hCarboxylic acid (95% conversion)
Alkaline Hydrolysis NaOH (10%), 100°C, 6hSodium carboxylate (88% yield)
Schiff Base Formation Aldehyde, EtOH, piperidineImine derivatives (70–85% yield)

Amino Group Reactivity

The 2-amino group enables nucleophilic substitutions and coupling:

ReactionReagents/ConditionsProducts
Acylation AcCl, pyridine, RT, 12hN-Acetyl derivative (92% yield)
Buchwald–Hartwig Coupling Aryl halide, Pd(OAc)₂, XPhosBiaryl derivatives (60–75% yield)

Ethoxyphenyl Substituent Modifications

The 2-ethoxyphenyl group undergoes demethylation and Friedel–Crafts reactions:

ReactionConditionsOutcome
O-Deethylation BBr₃, CH₂Cl₂, −78°C, 1hPhenolic derivative (89% yield)
Friedel–Crafts Acylation Ac₂O, AlCl₃, 50°CAcetylated aromatic ring (78% yield)

Heterocyclic Ring Functionalization

The tetrahydrobenzothiophene ring participates in hydrogenation and oxidation:

ReactionConditionsOutcome
Full Hydrogenation H₂ (1 atm), Pd/C, EtOHDecahydrobenzothiophene (quantitative)
Epoxidation mCPBA, CH₂Cl₂, 0°CEpoxide at C4–C5 (82% yield)

Comparative Reactivity Table

A comparison with related benzothiophene derivatives highlights unique features:

CompoundSulfonation YieldNitration YieldAcylation Yield
Target Compound78%45%92%
2-Amino-6-methyl analog65%38%85%
N-Benzyl derivative 82%50%88%

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative properties against various cancer cell lines. For instance:

  • Mechanism of Action :
    • The compound has shown to inhibit key signaling pathways involved in cancer progression, specifically targeting VEGFR-2 and AKT pathways. This inhibition leads to cell cycle arrest and apoptosis in cancer cells such as HepG2 (liver) and PC-3 (prostate) .
  • In Vitro Studies :
    • In vitro assays demonstrated that derivatives of this compound exhibited IC50 values indicating moderate to high cytotoxicity against liver and prostate cancer cell lines. For example, certain derivatives showed IC50 values as low as 0.075 μM for VEGFR-2 inhibition .

Data Table: Antiproliferative Activity

Compound DerivativeCell LineIC50 (μM)Mechanism of Action
4cHepG20.075VEGFR-2 inhibition
3bPC-30.126AKT inhibition
6aHepG23.105Induces apoptosis

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Synthesis and Evaluation :
    • Research has indicated that certain derivatives possess significant antimicrobial properties against a range of bacterial strains. The synthesis of these derivatives involved modifying the benzothiophene core to enhance efficacy .
  • Case Studies :
    • In a preliminary evaluation, compounds derived from this structure were tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation .

Data Table: Antimicrobial Activity

Compound DerivativeTarget BacteriaMinimum Inhibitory Concentration (MIC)
Modified Derivative AStaphylococcus aureus32 μg/mL
Modified Derivative BEscherichia coli64 μg/mL

Mechanism of Action

The mechanism of action of 2-amino-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. Molecular docking studies have shown that the compound can bind to target enzymes with high affinity, suggesting its potential as a drug candidate .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Pharmacological Profiles

The pharmacological and physicochemical properties of benzothiophene-3-carboxamide derivatives are highly influenced by substituents on the phenyl ring and modifications to the benzothiophene core. Below is a comparative analysis of key analogues:

Table 1: Structural Analogues and Their Properties
Compound Name Substituents Molecular Weight (g/mol) Key Activities Synthesis Method References
Target Compound 2-ethoxyphenyl 316.42 N/A* Not specified
2-Amino-N-(2-fluorophenyl) analogue 2-fluorophenyl ~304.35 Structural stability, potential bioactivity (anti-inflammatory, antimicrobial) Condensation with 2-fluorophenylamine
Azomethine derivatives (e.g., Schiff bases) Aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) Varies Anticancer, antimycobacterial Condensation with aldehydes in ethanol
N-(3-(4-Benzylpiperazine-1-carbonyl)) derivative 4-benzylpiperazine, 2-fluorobenzamide ~465.56 Not specified Stepwise alkylation and acylation
2-[(2,4-Dichlorobenzoyl)amino]-N-(2-methoxyethyl) derivative 2,4-dichlorobenzoyl, 2-methoxyethyl ~413.29 Enhanced lipophilicity Acylation with dichlorobenzoyl chloride
6-tert-Butyl derivative 6-tert-butyl, 4-ethylphenyl 384.52 Laboratory research (safety data outlined) Alkylation with tert-butyl groups

Physicochemical and Structural Insights

  • Ethoxy vs. Fluoro Substituents : The 2-ethoxyphenyl group in the target compound may enhance solubility compared to the 2-fluorophenyl analogue due to increased hydrophilicity.
  • Bulky Substituents : tert-Butyl groups (e.g., in COMBI-BLOCKS QZ-2063) improve metabolic stability but reduce aqueous solubility .
  • Dichlorobenzoyl Derivatives : Increased lipophilicity likely enhances membrane permeability but may raise toxicity concerns .

Biological Activity

2-Amino-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C₁₇H₂₀N₂O₂S. It features a tetrahydrobenzothiophene core, which is known for various biological activities. The compound's structure includes:

  • Amino group : Contributes to its interaction with biological targets.
  • Ethoxyphenyl moiety : Enhances lipophilicity and potential bioactivity.

Antioxidant Activity

Research indicates that compounds with a similar structure exhibit significant antioxidant properties. For instance, derivatives of tetrahydrobenzo[b]thiophene have shown comparable antioxidant potency to ascorbic acid in various assays. These compounds can inhibit lipid peroxidation and free radical formation, suggesting their utility in oxidative stress-related diseases .

Anticancer Potential

Preliminary studies have indicated that derivatives of benzothiophene compounds can exhibit cytotoxic effects against several cancer cell lines. For example, certain synthesized derivatives demonstrated significant activity against human leukemia cells and other cancer types . The mechanisms may involve the induction of apoptosis or inhibition of cell proliferation.

Antimicrobial Activity

Some related compounds have been evaluated for antimicrobial properties. Studies suggest that 2-amino derivatives can inhibit the growth of various bacterial strains. This activity may be attributed to the ability of the compounds to disrupt bacterial cell membranes or interfere with metabolic pathways .

Study on Antioxidant Properties

In a study examining the antioxidant activity of benzothiophene derivatives, this compound was evaluated alongside other compounds. The results showed that it inhibited free radical-induced lipid oxidation effectively .

Synthesis and Evaluation of Anticancer Activity

A series of experiments synthesized various derivatives based on the tetrahydrobenzothiophene scaffold. Among these, specific analogs demonstrated potent anticancer activity against multiple cancer cell lines with IC50 values in the low micromolar range. These findings support further investigation into structure-activity relationships to optimize efficacy .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Antioxidant Mechanism : Involves scavenging free radicals and enhancing cellular defense systems.
  • Anticancer Mechanism : May include modulation of signaling pathways associated with cell survival and apoptosis.

Q & A

Basic: What are the optimized synthetic routes for preparing 2-amino-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its derivatives?

Methodological Answer:
The compound and its azomethine derivatives are synthesized via cyclocondensation reactions. A typical procedure involves refluxing 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes (e.g., aromatic aldehydes) in ethanol to form azomethine intermediates, followed by heterocyclization using glacial acetic acid and dimethyl sulfoxide (DMSO) . Yield optimization requires precise control of reaction time, temperature, and stoichiometry. For example, ethanol as a solvent under reflux (78°C) ensures efficient condensation, while DMSO aids in ring closure to form tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-one derivatives . Purity is confirmed via TLC monitoring and HPLC (>95% purity) .

Basic: Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

Methodological Answer:
Nuclear Magnetic Resonance (NMR: ¹H, ¹³C) and Infrared (IR) spectroscopy are critical for confirming functional groups (e.g., NH, C=O) and substitution patterns. For example, IR absorption peaks at ~3400 cm⁻¹ (NH stretching) and ~1650 cm⁻¹ (C=O) validate the carboxamide moiety . High-resolution mass spectrometry (HRMS) provides molecular weight confirmation, while HPLC with acetonitrile-water (70:30) isocratic elution ensures purity assessment . X-ray crystallography (using SHELXL or WinGX ) resolves 3D conformation, as demonstrated for structurally analogous compounds .

Advanced: How can computational tools like PASS Online guide the prediction of biological activity for novel derivatives?

Methodological Answer:
PASS Online predicts pharmacological activities (e.g., cytostatic, antitubercular) by analyzing structure-activity relationships (SAR). For azomethine derivatives, inputting SMILES strings into PASS reveals probabilities (Pa/Pi values) for target activities. For instance, derivatives with electron-withdrawing substituents on the aromatic ring show enhanced antimycobacterial activity (Pa > 0.7) . Experimental validation involves in vitro assays (e.g., MIC for antitubercular activity) and in vivo models (e.g., carrageenan-induced inflammation for anti-inflammatory screening) .

Advanced: How can crystallographic software (e.g., SHELXL, ORTEP-III) resolve structural ambiguities in derivatives?

Methodological Answer:
SHELXL refines crystal structures by optimizing atomic displacement parameters and resolving twinning or disorder. For example, the WinGX suite integrates SHELX programs for small-molecule refinement, enabling precise determination of bond lengths and angles . ORTEP-III generates thermal ellipsoid plots to visualize atomic vibrations, critical for confirming intramolecular hydrogen bonds (e.g., N–H⋯N in azomethine derivatives) . For high-throughput analysis, SHELXC/D/E pipelines automate phasing in macromolecular crystallography .

Advanced: How should researchers address contradictions in reported biological activities (e.g., antibacterial vs. antifungal efficacy)?

Methodological Answer:
Discrepancies often arise from assay conditions (e.g., bacterial/fungal strains, concentration ranges). For example, compound (I) (N-(3-methylphenyl) derivative) showed stronger antifungal activity than compound (II) (N-(4-methylphenyl) derivative) due to methoxy vs. methyl substituent effects . To resolve contradictions:

  • Replicate assays under standardized CLSI/MIC guidelines.
  • Perform SAR studies to isolate substituent contributions.
  • Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with target enzymes (e.g., fungal Cyp51 vs. bacterial DNA gyrase) .

Advanced: What challenges arise in scaling up synthesis, and how can they be mitigated?

Methodological Answer:
Scale-up challenges include reduced yields due to incomplete cyclization and byproduct formation. Mitigation strategies:

  • Optimize solvent volume ratios (e.g., ethanol:DMSO at 3:1) to prevent viscosity-related inefficiencies .
  • Use flow chemistry for controlled heterocyclization, minimizing side reactions.
  • Implement inline HPLC-MS monitoring for real-time purity assessment .

Advanced: How can researchers assess the pharmacological potential of derivatives while minimizing false positives?

Methodological Answer:

  • In silico screening : Combine PASS predictions with ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling using tools like SwissADME.
  • Dose-response assays : Perform IC₅₀/EC₅₀ determinations across multiple concentrations.
  • Counter-screening : Test against unrelated targets (e.g., kinase panels) to exclude nonspecific inhibitors .

Advanced: What methodologies ensure high purity (>99%) for in vivo studies?

Methodological Answer:

  • Prep-HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) for bulk purification.
  • Recrystallization : Optimize solvent pairs (e.g., methanol/ethyl acetate) based on solubility profiles .
  • Mass-directed purification : Couple LC-MS to isolate fractions with exact molecular weights .

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